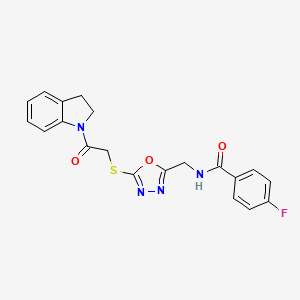
4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H17FN4O3S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fluorobenzamide moiety and an oxadiazole ring, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is C27H24FN5O3S. The presence of the indole derivative is particularly noteworthy due to its association with various pharmacological effects. The compound's structure is illustrated below:
| Component | Description |
|---|---|
| Fluorine Atom | Contributes to lipophilicity and biological activity. |
| Indole Moiety | Known for anticancer and anti-inflammatory properties. |
| Oxadiazole Ring | Associated with antibacterial and antifungal activities. |
Anticancer Properties
Research indicates that compounds containing oxadiazole and indole structures often exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit various cancer cell lines effectively. The mechanism may involve the disruption of critical cellular processes or the induction of apoptosis in cancer cells.
Antibacterial Activity
Related compounds within the N-(1,3,4-oxadiazol-2-yl)benzamide class have demonstrated antibacterial activity, potentially by inhibiting essential bacterial enzymes or disrupting cell membranes. Although specific data on this compound is limited, its structural similarities suggest a potential for similar activities.
While detailed studies on the specific mechanism of action for this compound are scarce, it is hypothesized that the presence of functional groups such as the oxadiazole ring may interact with biological targets involved in cell signaling pathways. This could influence metabolic processes and potentially modulate circadian rhythms through interactions with nuclear receptors.
Study on Indole Derivatives
A study highlighted the pharmacological effects of various indole derivatives, noting their ability to inhibit tumor growth in preclinical models. Compounds similar to this compound were found to induce apoptosis in cancer cell lines at micromolar concentrations.
Oxadiazole Derivatives
Research into oxadiazole derivatives has shown promising results in antibacterial assays. For example, a series of compounds were tested against resistant bacterial strains, demonstrating effective growth inhibition at low concentrations . This underscores the potential utility of this compound in treating infections caused by resistant pathogens.
科学的研究の応用
The compound has garnered interest for its potential biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and indole moieties have shown efficacy against various cancer cell lines. A study reported that structurally analogous compounds demonstrated IC50 values in the low micromolar range against breast cancer cells .
Anti-inflammatory Effects
Indole derivatives have been recognized for their anti-inflammatory properties. The unique structure of the compound may allow it to interact with inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of compounds related to 4-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide:
Study 1: Anticancer Efficacy
In vitro evaluations conducted by the National Cancer Institute assessed a series of indole-based compounds for their anticancer activity. Results indicated that compounds similar to this one exhibited significant growth inhibition across multiple cancer cell lines .
Study 2: Antimicrobial Activity
A study focused on the synthesis and evaluation of thiazole derivatives revealed that compounds with electronegative substituents showed enhanced antifungal activity compared to those without such modifications. This suggests that structural features of this compound could potentially improve its antimicrobial efficacy .
特性
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c21-15-7-5-14(6-8-15)19(27)22-11-17-23-24-20(28-17)29-12-18(26)25-10-9-13-3-1-2-4-16(13)25/h1-8H,9-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBFIQRAKXREHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













